![molecular formula C17H29NO4 B608616 LMT-28](/img/structure/B608616.png)
LMT-28
描述
LMT-28 是一种合成的小分子抑制剂,靶向白介素-6 受体 β 亚基,也称为糖蛋白 130。它以其选择性抑制白介素-6 诱导的信号转导和转录激活因子 3、Janus 激酶 2 和糖蛋白 130 磷酸化而闻名。 这种化合物已显示出作为治疗类风湿性关节炎和急性胰腺炎等炎症性疾病的治疗剂的潜力 .
准备方法
LMT-28 的合成涉及几个步骤,从母液的制备开始。 该化合物溶解在二甲基亚砜中,以达到每毫升 40 毫克的浓度 . This compound 的合成路线和具体反应条件尚未广泛公布,但已知它被开发为一种新型治疗性白介素-6 抑制剂 .
化学反应分析
LMT-28 会经历各种化学反应,主要集中在它与白介素-6 信号通路相互作用。它选择性地抑制信号转导和转录激活因子 3、Janus 激酶 2 和糖蛋白 130 的磷酸化。 该化合物显示出低毒性,并且在降低这些途径的激活方面有效 . 这些反应中常用的试剂包括白介素-6 及其受体成分 .
科学研究应用
Pharmacokinetic Properties
The pharmacokinetic characterization of LMT-28 has revealed several important properties that support its potential as an oral therapeutic agent:
- Moderate to High Cell Permeability : The apparent permeability coefficient (Papp) across Madin-Darby canine kidney (MDCK) cell monolayers was measured at , indicating good absorption potential .
- Plasma Protein Binding : this compound exhibits high plasma protein binding (92.4%), primarily to serum albumin, which is crucial for its distribution in systemic circulation .
- Metabolic Stability : The compound's half-life was determined to be approximately 15.3 minutes in rats and 21.9 minutes in humans at a concentration of 1 μM, suggesting reasonable metabolic stability for therapeutic use .
Therapeutic Applications
This compound has been investigated for its therapeutic potential in various preclinical models:
- Anti-inflammatory Effects : In vivo studies have shown that oral administration of this compound significantly alleviates symptoms in models of collagen-induced arthritis and acute pancreatitis in mice, highlighting its anti-inflammatory properties .
- Bone Resorption Inhibition : Recent research confirmed that this compound reduces lipopolysaccharide (LPS)-induced bone resorption around implants in diabetic rats, indicating its potential utility in managing bone-related complications associated with diabetes .
- Potential for Other Conditions : Given its mechanism of action targeting IL-6 signaling, this compound may also be applicable in treating other inflammatory conditions such as systemic lupus erythematosus and certain cancers where IL-6 plays a pivotal role.
Case Study 1: Collagen-Induced Arthritis Model
In a study involving mice with collagen-induced arthritis, administration of this compound resulted in reduced joint inflammation and swelling compared to control groups. The compound's ability to inhibit IL-6 signaling was confirmed through decreased levels of inflammatory markers in serum samples.
Case Study 2: Acute Pancreatitis Model
Another study assessed the effects of this compound on acute pancreatitis induced by cerulein in mice. Results indicated that treatment with this compound led to reduced pancreatic edema and inflammation, suggesting its efficacy as an anti-inflammatory agent.
作用机制
相似化合物的比较
LMT-28 在通过直接与糖蛋白 130 结合选择性抑制白介素-6 信号通路方面是独一无二的。 类似的化合物包括托珠单抗,一种也靶向白介素-6 受体的单克隆抗体 . 与托珠单抗不同,this compound 是一种可以口服的小分子抑制剂 . 其他类似的化合物包括各种靶向信号通路不同成分的白介素-6 抑制剂 .
生物活性
LMT-28 is a synthetic compound that has garnered attention for its potential as an interleukin-6 (IL-6) inhibitor, making it a candidate for the treatment of various inflammatory diseases. This article explores the biological activity of this compound, focusing on its pharmacokinetic properties, mechanisms of action, and therapeutic applications.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been characterized through both in vitro and in vivo studies. Key findings include:
- Physicochemical Properties : this compound has a logarithm of the partition coefficient (LogP) value of 3.65, indicating moderate to high lipid solubility, which is essential for cell membrane permeability.
- Cell Permeability : The apparent permeability coefficient (Papp) across Madin-Darby canine kidney (MDCK) cell monolayers was measured at , suggesting good absorption potential in biological systems .
- Plasma Protein Binding : this compound exhibits a high plasma protein binding rate of 92.4%, predominantly binding to serum albumin, which may influence its distribution and efficacy .
- Half-Life : The metabolic half-life () was found to be 15.3 minutes in rats and 21.9 minutes in humans at a concentration of 1 μM, indicating rapid metabolism .
This compound functions primarily as an IL-6 inhibitor, which is crucial in modulating inflammatory responses. It operates by:
- Inhibition of IL-6 Signaling : By repressing the activation of signal transducer and activator of transcription 3 (STAT3), this compound effectively reduces IL-6-mediated inflammatory pathways .
- Anti-inflammatory Effects : In animal models, this compound has demonstrated significant anti-inflammatory activity, particularly in conditions such as collagen-induced arthritis and pancreatitis .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
-
In Vivo Studies on Inflammation :
- In a study focusing on collagen-induced arthritis, this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine associated with joint inflammation .
- Another study reported that this compound ameliorated the progression of pancreatitis in mice models, showcasing its broad anti-inflammatory effects across different conditions .
- Comparative Analysis with Other IL-6 Inhibitors :
Summary Table of Key Findings
Property | Value |
---|---|
LogP | 3.65 |
Papp | |
Plasma Protein Binding | 92.4% |
Half-Life (Rat) | 15.3 min |
Half-Life (Human) | 21.9 min |
Therapeutic Applications | Anti-inflammatory diseases |
属性
IUPAC Name |
(4S)-3-[(2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-6-7-8-9-12(4)15(19)13(5)16(20)18-14(11(2)3)10-22-17(18)21/h11,13-15,19H,4,6-10H2,1-3,5H3/t13-,14+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXWSYOXIRPYFK-RRFJBIMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=C)C(C(C)C(=O)N1C(COC1=O)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=C)[C@H]([C@H](C)C(=O)N1[C@H](COC1=O)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。